(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cinnamyl group, a piperazine ring, an imidazo[2,1-b]thiazole ring, and a methoxyphenyl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The imidazo[2,1-b]thiazole ring systems in similar molecules are essentially planar, with dihedral angles between the thiazole and imidazole rings . The exact structure of this compound would depend on the specific arrangement of its functional groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the imidazo[2,1-b]thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring might increase its solubility in water, while the imidazo[2,1-b]thiazole ring might contribute to its stability .Scientific Research Applications
Antimycobacterial Activity and Chemical Synthesis
Synthesis of Imidazole Derivatives with Antimycobacterial Activity (Miranda & Gundersen, 2009): This paper presents the design, synthesis, and evaluation of 4-substituted 1-(p-methoxybenzyl)imidazoles, which mimic parts of the highly potent antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines. Although not as active as the most potent purines and pyrimidines previously synthesized, several target compounds showed in vitro antimycobacterial activity, suggesting a potential framework for further development in this area.
Antimicrobial and Antifungal Activities
Synthesis and antimicrobial activity of new pyridine derivatives-I (Patel, Agravat, & Shaikh, 2011): This research involves the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. The study provides a basis for the development of new antimicrobial agents, potentially including derivatives of (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone.
Antibacterial and Antifungal Evaluation of Imidazole Compounds
New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives Synthesis and Evaluation of Antibacterial and Antifungal Activities
(Ammar et al., 2016): The synthesis and evaluation of a series of new imidazole compounds, including 5-imino-4-thioxo-2-imidazolidinone derivatives, are discussed in this paper. The compounds exhibited significant antibacterial and antifungal activities, with some showing particularly strong effects, suggesting their potential as antimicrobial agents.
Mechanism of Action
Properties
IUPAC Name |
[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-32-22-11-9-21(10-12-22)23-18-30-24(19-33-26(30)27-23)25(31)29-16-14-28(15-17-29)13-5-8-20-6-3-2-4-7-20/h2-12,18-19H,13-17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUVLXIPSRTISP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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